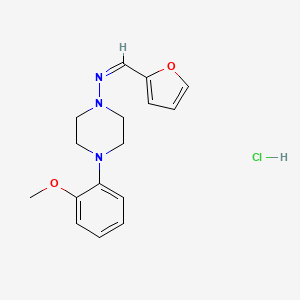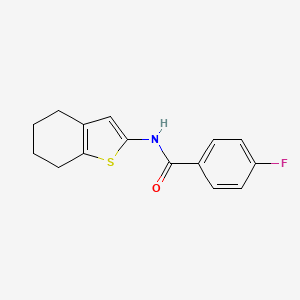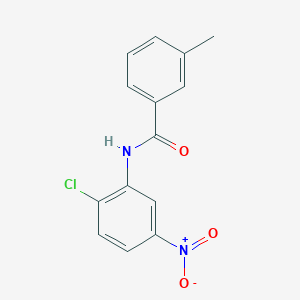![molecular formula C20H28N2O3 B5538931 {3-(环丙基甲基)-1-[2-(2,3-二氢-4H-1,4-苯并恶嗪-4-基)-2-氧代乙基]哌啶-3-基}甲醇](/img/structure/B5538931.png)
{3-(环丙基甲基)-1-[2-(2,3-二氢-4H-1,4-苯并恶嗪-4-基)-2-氧代乙基]哌啶-3-基}甲醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound belongs to a class of organic molecules that feature complex structures including cyclopropylmethyl, benzoxazinyl, and piperidinyl groups. These types of compounds are often studied for their potential in various fields, including medicinal chemistry and material science, due to their unique chemical properties and structural features.
Synthesis Analysis
Synthesis of complex molecules like this typically involves multi-step organic reactions, including condensation, reduction, and cyclization processes. A similar compound, synthesized through condensation and characterized by spectroscopic techniques, demonstrates the complexity of these synthetic routes (Benakaprasad et al., 2007).
Molecular Structure Analysis
Molecular structure analysis often involves X-ray crystallography to determine the arrangement of atoms within a molecule. For instance, crystal structure studies of related compounds reveal detailed geometric configurations and conformations, such as chair conformations in piperidine rings, which are essential for understanding the molecule's reactivity and properties (Naveen et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of such molecules can be influenced by the presence of specific functional groups, leading to various reactions including oxidation, reduction, and nucleophilic substitutions. Studies on similar molecules show a range of reactivities and the potential for antitubercular activities, highlighting the importance of specific structural features (Bisht et al., 2010).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure are crucial for the practical application of these compounds. Crystallography studies provide insights into the physical characteristics and stability of similar compounds, informing their handling and storage conditions (Prasad et al., 2008).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards various reagents, and stability under different conditions, are key to understanding the compound's behavior in chemical reactions and potential applications. Research on structurally related compounds can offer valuable information on their chemical properties and reactivity patterns, aiding in the development of new synthetic routes and applications (Yoshioka et al., 1993).
科学研究应用
电氧化环化方法
电氧化环化方法已被用于合成与目标化合物结构相关的衍生物。例如,Okimoto 等人(2012 年)展示了使用甲醇中的电氧化方法,分别从 N-苄基-2-哌啶乙醇和 N-苄基-2-哌啶甲醇中合成 2-芳基-1,3-恶嗪烷和 2-芳基-1,3-恶唑烷衍生物。此技术显著提高了环化化合物的产率,表明了合成复杂结构(如 "{3-(环丙基甲基)-1-[2-(2,3-二氢-4H-1,4-苯并恶嗪-4-基)-2-氧代乙基]哌啶-3-基}甲醇")的潜在途径 (Okimoto 等人,2012 年)。
抗结核活性
合成了一系列结构与目标化合物相关的环丙基甲酮,并评估了它们对结核分枝杆菌的抗结核活性。值得注意的是,某些衍生物显示出显着的抑制浓度,暗示了结构复杂的环丙基甲醇在治疗结核病中的潜在药用应用 (Bisht 等人,2010 年)。
氨基醇的环化
Mathis 等人(2013 年)关于在可见光光氧化条件下将氨基醇环化为 1,3-恶嗪的研究,提供了可用于合成 "{3-(环丙基甲基)-1-[2-(2,3-二氢-4H-1,4-苯并恶嗪-4-基)-2-氧代乙基]哌啶-3-基}甲醇" 的合成策略。此方法涉及亚胺离子形成,然后环化为恶嗪,表明了合成苯并恶嗪相关结构的潜在途径 (Mathis 等人,2013 年)。
抗癌和抗结核研究
一项关于环丙基和哌嗪衍生物的合成和抗癌、抗结核活性评估的研究,突出了具有相似结构基序的化合物的治疗潜力。一些衍生物对癌细胞系和结核分枝杆菌表现出显着的活性,表明 "{3-(环丙基甲基)-1-[2-(2,3-二氢-4H-1,4-苯并恶嗪-4-基)-2-氧代乙基]哌啶-3-基}甲醇" 等化合物可能具有生物医学应用 (Mallikarjuna 等人,2014 年)。
属性
IUPAC Name |
2-[3-(cyclopropylmethyl)-3-(hydroxymethyl)piperidin-1-yl]-1-(2,3-dihydro-1,4-benzoxazin-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3/c23-15-20(12-16-6-7-16)8-3-9-21(14-20)13-19(24)22-10-11-25-18-5-2-1-4-17(18)22/h1-2,4-5,16,23H,3,6-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZYVFHKMRQUTDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC(=O)N2CCOC3=CC=CC=C32)(CC4CC4)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{3-(cyclopropylmethyl)-1-[2-(2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]piperidin-3-yl}methanol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,3,5-trimethyl-N-[1-(6-methylpyridin-3-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5538865.png)

![N-[(3S*,4R*)-1-(1-benzothien-5-ylcarbonyl)-4-propyl-3-pyrrolidinyl]acetamide](/img/structure/B5538872.png)
![7-phenyl-6H-[1,2,5]oxadiazolo[3,4-e]indole 3-oxide](/img/structure/B5538895.png)
![N-({1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-4-piperidinyl}methyl)acetamide](/img/structure/B5538904.png)
![3-isopropyl-7-(2-methylpyrido[2,3-d]pyrimidin-4-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine](/img/structure/B5538905.png)
![5-[(anilinocarbonyl)amino]-1,2,3-thiadiazole-4-carboxylic acid](/img/structure/B5538910.png)
![4-cyano-2-fluoro-N-[5-methoxy-2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5538912.png)
![2-(2-hydroxyethyl)-9-(4-methoxy-2,5-dimethylbenzyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5538916.png)
![2-[rel-(1R,5S)-3,8-diazabicyclo[3.2.1]oct-8-ylcarbonyl]-3,5,7-trimethyl-1H-indole hydrochloride](/img/structure/B5538920.png)


![4-{[3-(3-ethylphenoxy)-1-azetidinyl]carbonyl}-2-propyl-1,3-thiazole](/img/structure/B5538949.png)